

Characterization techniques for 4-(11-Hydroxyundecyloxy)benzaldehyde

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Compound of Interest

Compound Name:	4-(11-Hydroxyundecyloxy)benzaldehyde
CAS No.:	124389-14-6
Cat. No.:	B056234

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Application Note: Comprehensive Characterization of **4-(11-Hydroxyundecyloxy)benzaldehyde**

Introduction & Scientific Context

4-(11-Hydroxyundecyloxy)benzaldehyde (CAS: 124389-14-6) is a critical bifunctional building block in materials science. Its structure comprises a rigid aromatic aldehyde core linked to a flexible 11-carbon alkyl spacer terminated by a primary hydroxyl group.

This amphiphilic nature makes it indispensable for:

- **Liquid Crystal Synthesis:** The aldehyde serves as a reactive handle for Schiff base formation, while the alkyl chain induces mesogenic behavior.
- **Surface Self-Assembly:** The hydroxyl terminus allows for functionalization or hydrogen bonding, while the aldehyde can anchor to amine-functionalized surfaces.
- **Supramolecular Chemistry:** It acts as a "linker" molecule, bridging hydrophobic and hydrophilic domains.

In drug development and advanced materials research, the purity of this intermediate is paramount. Traces of the starting material (4-hydroxybenzaldehyde) or side products (bis-

alkylated species) can catastrophically disrupt the self-assembly processes of the final product.

Physical Properties & Purity Specifications

Before initiating spectral analysis, confirm the bulk physical properties. Deviations here indicate gross impurities.

Property	Specification	Method	Diagnostic Note
Appearance	White to off-white crystalline powder	Visual	Yellowing indicates oxidation of the aldehyde.
Molecular Weight	292.42 g/mol	Mass Spec	-
Melting Point	62.0 – 66.0 °C	DSC / Capillary	Broad range (>2°C) suggests solvent occlusion or starting material contamination.
Solubility	Soluble: CHCl ₃ , THF, EtOH Insoluble: Water	Visual	Turbidity in CHCl ₃ suggests inorganic salts (residue).

Structural Characterization Protocols

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR is the primary tool for validating the ether linkage formation and ensuring the integrity of both terminal functional groups (CHO and OH).

Protocol 1:

H-NMR Acquisition

- Sample Prep: Dissolve ~10 mg of sample in 0.6 mL of

(Chloroform-d). Ensure the solution is clear.

- Acquisition: Run at 400 MHz or higher. 16 scans minimum.
- Key Diagnostic Signals (Senior Scientist Insight):

Chemical Shift (, ppm)	Multiplicity	Integration	Assignment	Mechanistic Insight
9.88	Singlet (s)	1H	-CHO	Distinctive aldehyde proton. [1] Loss of this signal indicates oxidation to carboxylic acid.
7.83	Doublet (d)	2H	Ar-H (ortho to CHO)	Part of AA'BB' system. Deshielded by the electron-withdrawing carbonyl.
6.99	Doublet (d)	2H	Ar-H (ortho to OR)	Shielded by the electron-donating alkoxy group.
4.04	Triplet (t)	2H	Ar-O-CH -	Confirmation of ether bond formation.
3.64	Triplet (t)	2H	-CH -OH	Terminal hydroxymethyl. If this is a multiplet, check for water/exchangeable protons.
1.81	Quintet (m)	2H	-O-CH -CH -	-protons to the ether.
1.20 – 1.60	Multiplet (m)	16H	Alkyl Chain	The "flexible spacer"

backbone.

Protocol 2:

C-NMR Validation

- Look for the carbonyl carbon at ~190 ppm and the aromatic carbons at 164 ppm (C-O) and 130/115 ppm.[1] The aliphatic chain will show a cluster of peaks between 25-33 ppm, with the C-O carbons shifted to ~68 ppm (ether) and ~63 ppm (alcohol).

B. Fourier-Transform Infrared Spectroscopy (FT-IR)

Rationale: Rapidly identifies functional groups and checks for "wet" samples (water contamination).

Protocol:

- Method: ATR (Attenuated Total Reflectance) is preferred over KBr pellets to avoid hygroscopic effects.

- Diagnostic Bands:

- 3200–3400 cm

(Broad): O-H stretch. Critical: A very broad, jagged peak here may indicate wet solvent residue rather than the intrinsic -OH.

- 2910, 2850 cm

(Sharp): C-H asymmetric/symmetric stretching (Alkyl chain).

- 1680–1695 cm

(Strong): C=O stretch (Aldehyde).[1] Note: If this shifts to >1700 cm

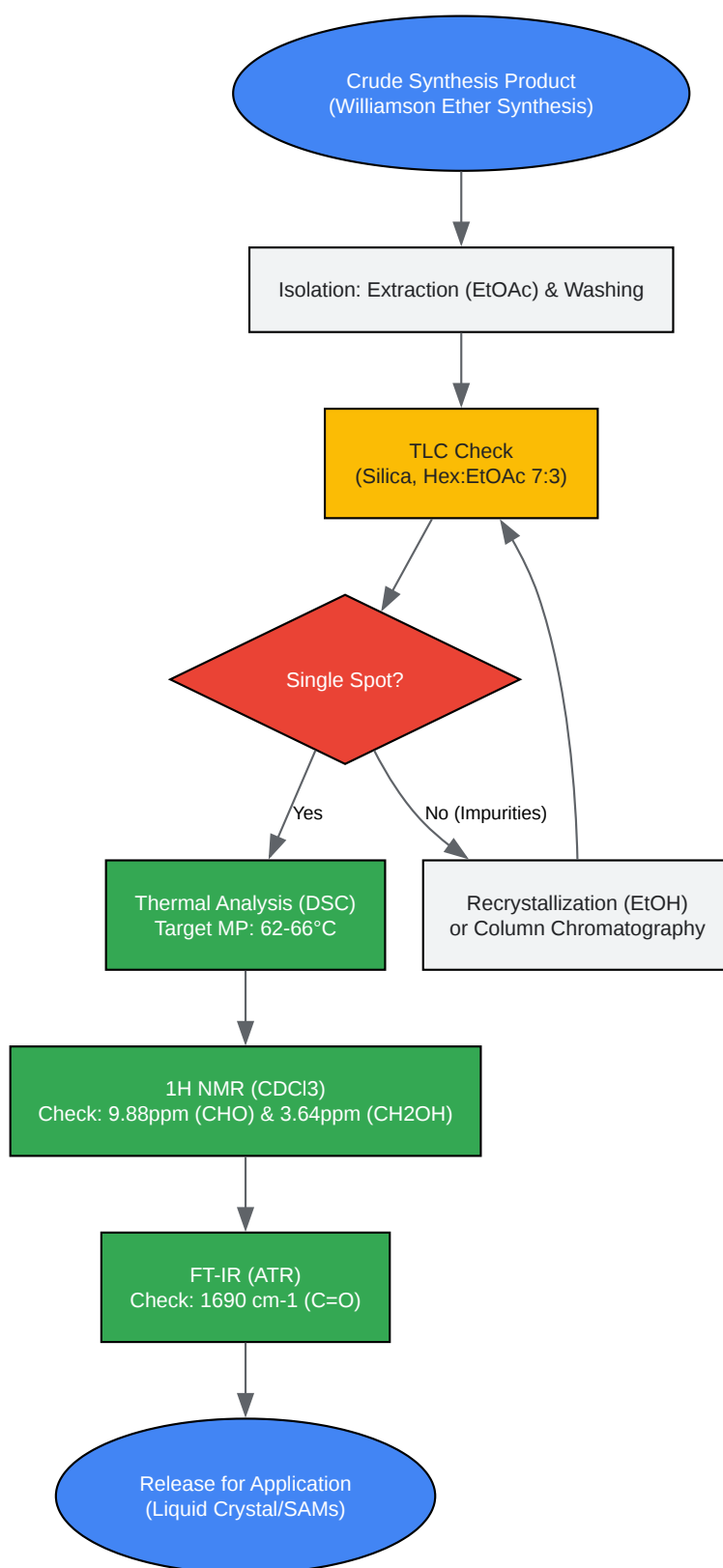
, suspect oxidation to acid.

- 1255 cm

(Strong): C-O-C asymmetric stretch (Aryl alkyl ether).

Workflow Visualization

The following diagram outlines the logical flow for synthesizing and validating the compound, highlighting critical decision points.



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Figure 1: Step-by-step characterization workflow for **4-(11-Hydroxyundecyloxy)benzaldehyde**, prioritizing purity confirmation before structural elucidation.

Troubleshooting & "Senior Scientist" Tips

- The "Aldehyde" Problem:
 - Observation: The melting point is broad (e.g., 58–65 °C), and the IR shows a shoulder at 1710 cm⁻¹.
 - Cause: Oxidation of the aldehyde to benzoic acid.
 - Remedy: Recrystallize from Ethanol/Water (9:1). The acid is more soluble in the aqueous phase or can be removed by a quick wash with dilute NaOH during extraction.
- The "Mono- vs. Bis-" Issue:
 - Context: If synthesizing from 1,11-undecanediol (less common but possible), you might get bis-etherification.
 - Detection: Check the integration of the aromatic protons vs. the alkyl chain. Bis-products will double the aromatic signal relative to the central chain protons, or mass spec will show a dimer mass (~500+ Da).
- Water Content:
 - The terminal hydroxyl group is hygroscopic. Always dry the final product in a vacuum desiccator over P₂O₅ for 24 hours before using it in water-sensitive reactions (e.g., silylation).

References

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